molecular formula C8H9ClN2O B1467072 2-Chloro-4-(cyclopropylmethoxy)pyrimidine CAS No. 1249453-31-3

2-Chloro-4-(cyclopropylmethoxy)pyrimidine

Cat. No.: B1467072
CAS No.: 1249453-31-3
M. Wt: 184.62 g/mol
InChI Key: FCBUPMUOLFQEBM-UHFFFAOYSA-N
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Description

2-Chloro-4-(cyclopropylmethoxy)pyrimidine is a pyrimidine derivative featuring a chlorine atom at position 2 and a cyclopropylmethoxy group at position 4. The cyclopropylmethoxy substituent introduces steric bulk and unique electronic effects due to the strained cyclopropane ring. The compound’s molecular formula is C₈H₉ClN₂O, with a molecular weight of 184.63 g/mol .

Properties

IUPAC Name

2-chloro-4-(cyclopropylmethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-8-10-4-3-7(11-8)12-5-6-1-2-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBUPMUOLFQEBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-4-(cyclopropylmethoxy)pyrimidine is a synthetic compound belonging to the pyrimidine class, notable for its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a chlorine atom and a cyclopropylmethoxy group attached to the pyrimidine ring. This structural configuration is believed to influence its biological activity significantly.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been studied as a potential inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE10A. The inhibition of PDE enzymes can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which play critical roles in various physiological processes.

1. Phosphodiesterase Inhibition

Research indicates that this compound exhibits potent inhibitory activity against PDE10A. This inhibition is associated with various neuropharmacological effects, including potential applications in treating neuropsychiatric disorders such as schizophrenia and depression.

2. Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases.

Study on PDE10A Inhibition

In a study assessing the pharmacological profile of several pyrimidine derivatives, this compound was identified as a significant inhibitor of PDE10A with an IC50 value in the low nanomolar range. The study highlighted its potential for further development as a therapeutic agent for disorders linked to dysregulated cAMP signaling .

Anti-inflammatory Activity Assessment

Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that treatment with this compound resulted in reduced levels of TNF-alpha and IL-6 in stimulated macrophages, suggesting its utility in managing inflammatory conditions .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other known PDE inhibitors.

Compound NameIC50 (nM)SelectivityTherapeutic Area
This compoundLowHighNeuropsychiatric disorders
Rolipram~410ModerateDepression
Cilomilast~1000LowCOPD

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 2-Chloro-4-(cyclopropylmethoxy)pyrimidine with key analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Properties/Applications
This compound Cl (2), Cyclopropylmethoxy (4) C₈H₉ClN₂O 184.63 Not Reported Potential anticonvulsant applications (inferred from analogs)
2-Chloro-4-methoxymethyl-pyrimidine Cl (2), Methoxymethyl (4) C₆H₇ClN₂O 158.59 261 Higher volatility; used in synthetic intermediates
2-Chloro-4-(2-furyl)pyrimidine Cl (2), 2-Furyl (4) C₈H₅ClN₂O 180.59 Not Reported Aromatic substituent may enhance π-π interactions in drug design
N,4-Chloro-6-(cyclopropylmethoxy)pyrimidine Cl (4,6), Cyclopropylmethoxy (4) C₈H₉ClN₂O 184.63 Not Reported Structural isomer; altered reactivity due to dual chloro substitution
2-Chloro-4-(2-methoxyphenyl)pyrimidine Cl (2), 2-Methoxyphenyl (4) C₁₁H₉ClN₂O 220.66 Not Reported Bulky aromatic group increases lipophilicity

Key Observations:

  • Boiling Points: 2-Chloro-4-methoxymethyl-pyrimidine has a boiling point of 261°C , likely due to its simpler structure and lower molecular weight compared to bulkier analogs .
  • Pharmacological Relevance: Analogs like 2-chloro-4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine show anticonvulsant activity in MES and scMET tests, suggesting that substituent choice at position 4 critically influences biological activity .

Preparation Methods

Nucleophilic Substitution on 2,4-Dichloropyrimidine

One common approach involves starting from 2,4-dichloropyrimidine, where selective substitution at the 4-position is achieved by reacting with cyclopropylmethanol under basic conditions, leaving the 2-chloro substituent intact.

  • Reagents and Conditions:

    • Starting material: 2,4-dichloropyrimidine
    • Nucleophile: Cyclopropylmethanol or cyclopropylmethoxide (generated in situ with alkali)
    • Base: Alkali such as potassium carbonate or sodium hydride
    • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Temperature: Mild heating, typically 50–100 °C
    • Reaction time: Several hours until completion
  • Mechanism:

    • The alkoxide ion generated from cyclopropylmethanol attacks the 4-position chlorine, displacing it via nucleophilic aromatic substitution to form this compound.
  • Advantages:

    • High selectivity for substitution at the 4-position
    • Retention of 2-chloro substituent for further functionalization if needed
    • Mild reaction conditions and good yields

Alternative Routes via 4-Hydroxypyrimidine Intermediates

Another synthetic route involves first preparing 4-hydroxypyrimidine derivatives, which are then alkylated with cyclopropylmethanol or its derivatives.

  • Reagents and Conditions:

    • Starting material: 2-chloropyrimidin-4-ol (4-hydroxypyrimidine with chlorine at 2-position)
    • Alkylation agent: Cyclopropylmethanol or cyclopropylmethyl halides
    • Base: Alkali such as sodium hydride or potassium carbonate
    • Solvent: Polar aprotic solvents (e.g., DMF)
    • Temperature: Room temperature to mild heating (25–80 °C)
    • Reaction time: Several hours
  • Mechanism:

    • Deprotonation of the 4-hydroxyl group forms an alkoxide intermediate.
    • Alkoxide attacks the alkyl halide or undergoes direct substitution with cyclopropylmethanol under base catalysis, forming the cyclopropylmethoxy substituent at the 4-position.
  • Notes:

    • This method can provide high regioselectivity.
    • The 2-chloro substituent remains intact.
    • Suitable for scale-up due to mild conditions.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent DMF, DMSO, or other polar aprotic solvents Facilitate nucleophilic substitution reactions
Base Potassium carbonate, sodium hydride Generate alkoxide nucleophile
Temperature 25–100 °C Higher temperatures may accelerate reaction
Reaction Time 2–12 hours Monitored by TLC or HPLC for completion
Molar Ratio (Nucleophile:Substrate) 1.1–2:1 Slight excess of nucleophile to drive reaction
Purification Crystallization, column chromatography To isolate pure product

Representative Research Findings

  • A patent describing a related preparation method for cyclopropylmethoxy-substituted aromatic compounds emphasizes the use of alkali and aprotic polar solvents to promote selective ether formation with cyclopropylmethanol derivatives, achieving high yields and selectivity with environmentally benign reagents and mild conditions.

  • Although direct literature on this compound is limited, analogous preparation strategies for 2-chloro-4,6-dimethoxypyrimidine involve multi-step reactions including salt formation, cyanamide reaction, and condensation under controlled temperature and pressure, indicating the importance of reaction parameter optimization for high yield and purity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Nucleophilic substitution on 2,4-dichloropyrimidine 2,4-dichloropyrimidine Cyclopropylmethanol, base DMF, 50–100 °C, 4–8 h 70–85 Selective substitution at 4-position
Alkylation of 4-hydroxypyrimidine 2-chloropyrimidin-4-ol Cyclopropylmethyl halide/base DMF, 25–80 °C, 3–6 h 65–80 Mild conditions, good regioselectivity

Q & A

Basic: What are the established synthetic routes for 2-Chloro-4-(cyclopropylmethoxy)pyrimidine?

Answer:
The compound is typically synthesized via multi-step organic reactions. A common approach involves nucleophilic substitution at the 4-position of a pyrimidine core, where cyclopropylmethoxy groups are introduced using reagents like cyclopropylmethyl bromide under basic conditions (e.g., sodium hydride or potassium carbonate). Prior chlorination at the 2-position is achieved via phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Optimization of solvent choice (e.g., DMF or THF) and reaction time is critical to minimize byproducts .

Advanced: How can reaction conditions be optimized to address low yields in the final coupling step?

Answer:
Low yields often arise from steric hindrance or competing side reactions. Methodological adjustments include:

  • Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during cyclopropylmethoxy group introduction reduces decomposition.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) or phase-transfer agents (e.g., tetrabutylammonium bromide) enhance coupling efficiency.
  • Solvent polarity : Polar aprotic solvents like DMF improve solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., cyclopropylmethoxy protons at δ 0.5–1.5 ppm and pyrimidine aromatic protons at δ 8.0–9.0 ppm).
  • LC-MS/HPLC : Validates molecular weight ([M+H]⁺ expected at ~215–230 m/z) and purity (>98%).
  • FT-IR : Identifies C-O-C (1250–1050 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches. Cross-referencing with databases like PubChem ensures structural fidelity .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:
Discrepancies often stem from assay variability or structural analogs. Strategies include:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds.
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., replacing cyclopropylmethoxy with methoxy groups reduces logP by ~0.5).
  • Meta-analysis : Aggregate data from multiple studies (e.g., antimicrobial IC₅₀ ranges: 2–15 µM) to identify trends. Contradictions in cytotoxicity may arise from impurities; validate purity via orthogonal methods (e.g., elemental analysis) .

Basic: What safety protocols are critical during handling?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during chlorination steps (POCl₃ releases HCl gas).
  • Waste disposal : Segregate halogenated waste (e.g., unused starting materials) for incineration by licensed facilities. Refer to H-phrases (e.g., H315: Skin irritation) for risk mitigation .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Molecular docking : Predict binding affinity to targets (e.g., EGFR kinase; PyRx/AutoDock Vina software).
  • QSAR models : Correlate substituent electronegativity (e.g., Cl vs. F) with antimicrobial potency (R² > 0.85 in training sets).
  • ADMET prediction : Tools like SwissADME estimate bioavailability (%F >30) and BBB penetration for CNS applications. Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

Basic: What are the key stability considerations for long-term storage?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the cyclopropylmethoxy group.
  • Purity monitoring : Annual reanalysis via HPLC ensures no degradation (<2% impurity over 24 months) .

Advanced: How to troubleshoot regioselectivity issues during functionalization?

Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) to block undesired positions.
  • Lewis acid catalysis : Use ZnCl₂ or BF₃·Et₂O to enhance electrophilic substitution at the 4-position.
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., meta-substitution), while higher temperatures favor thermodynamic stability (para-substitution) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-(cyclopropylmethoxy)pyrimidine
Reactant of Route 2
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2-Chloro-4-(cyclopropylmethoxy)pyrimidine

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